2-Ethylhexyl cyanoacetate
Overview
Description
2-Ethylhexyl cyanoacetate is an organic compound with the molecular formula C11H19NO2. It is a clear, colorless liquid known for its use as an intermediate in various chemical reactions. The compound is characterized by its pleasant odor and is utilized in multiple industrial applications, including the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Ethylhexyl cyanoacetate is a chemical compound with the molecular formula C11H19NO2
Similar compounds like ethyl cyanoacetate have been studied for their interactions with various molecules, such as salicylaldehyde .
Mode of Action
It’s known that cyanoacetate derivatives can undergo various reactions due to the presence of both carbonyl and cyano groups . These compounds can react with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
It’s known that cyanoacetate derivatives can participate in a variety of condensation and substitution reactions . For instance, the condensation of ethyl cyanoacetate and salicylaldehyde can yield either coumarin-3-carboxylate ester or 3-cyancoumarin .
Pharmacokinetics
Its physical properties such as boiling point (150 °c/11 mmhg) and density (0975 g/mL at 25 °C) have been documented .
Result of Action
It’s known that cyanoacetate derivatives can form a variety of heterocyclic compounds through their reactions .
Action Environment
It’s known that the reactions of cyanoacetate derivatives can be influenced by factors such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with 2-ethylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of the compound with high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form β-keto esters and other related compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Condensation Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a base catalyst like sodium ethoxide.
Major Products Formed:
Substituted Derivatives: Various substituted cyanoacetates.
β-Keto Esters: Formed through condensation reactions with carbonyl compounds.
Scientific Research Applications
2-Ethylhexyl cyanoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl Cyanoacetate: Similar in structure but with an ethyl group instead of the 2-ethylhexyl group.
Methyl Cyanoacetate: Contains a methyl group instead of the 2-ethylhexyl group.
Butyl Cyanoacetate: Features a butyl group in place of the 2-ethylhexyl group.
Uniqueness: 2-Ethylhexyl cyanoacetate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and overall behavior in chemical reactions, making it suitable for specific applications where other cyanoacetates may not be as effective .
Properties
IUPAC Name |
2-ethylhexyl 2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-5-6-10(4-2)9-14-11(13)7-8-12/h10H,3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYBQVBNSXLZNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044378 | |
Record name | 2-Ethylhexyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13361-34-7 | |
Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13361-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13361-34-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYLHEXYL CYANOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D8I2A0O4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-ethylhexyl cyanoacetate in organic solar cells?
A1: this compound often acts as an acceptor group in small molecule and polymer donors used in organic solar cells [, , , , ]. It contributes to the molecule's electron-accepting properties, influencing charge separation and transport within the solar cell's active layer.
Q2: How does the structure of this compound impact the performance of organic solar cells?
A2: The choice of end-groups in donor molecules significantly affects the morphology and performance of organic solar cells [, ]. For instance, researchers compared the impact of using this compound versus N-(2-ethylhexyl)cyanoacetamide as acceptor termini in small molecule donors [, ]. They observed that the this compound-based molecule (SAM-72) exhibited better solubility and led to devices with higher power conversion efficiencies and fill factors compared to the N-(2-ethylhexyl)cyanoacetamide-based counterpart (SAM-80).
Q3: Can the performance of organic solar cells be further improved by modifying the structure of donor molecules containing this compound?
A3: Yes, asymmetric substitution of end-groups has shown potential in enhancing device performance []. In a study where this compound was combined with other acceptor groups like 2-ethylhexyl rhodanine and 1H-indene-1,3(2H)-dione, the asymmetric donor molecule (SM-CA-Reh) demonstrated superior efficiency (16.34%) compared to its symmetric counterparts []. This improvement was attributed to a combination of favorable factors like high fill factor, efficient exciton extraction, and improved charge transport, highlighting the significance of molecular design in optimizing solar cell performance.
Q4: What are the solubility characteristics of small molecules containing this compound, and how do they affect device fabrication?
A4: Solubility in organic solvents is crucial for solution-processing techniques used in organic solar cell fabrication [, ]. Studies comparing small molecules with different acceptor side chains, specifically this compound (SAM-72) versus N-(2-ethylhexyl)cyanoacetamide (SAM-80), revealed significant differences in solubility [, ]. SAM-72 exhibited better solubility in a wider range of solvents, allowing for more versatile and reproducible device fabrication compared to the more limited solubility of SAM-80.
Q5: How does this compound contribute to the optoelectronic properties of conjugated polymers used in organic solar cells?
A5: In conjugated polymers, incorporating this compound as an end group can influence the polymer's energy levels and absorption characteristics []. Research has shown that by modifying the end group of conjugated side chains, including utilizing this compound, the optical band gap and energy levels of the polymers can be fine-tuned []. This tuning ability is crucial for optimizing the performance of organic solar cells by maximizing light absorption and facilitating efficient charge transfer processes within the device.
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